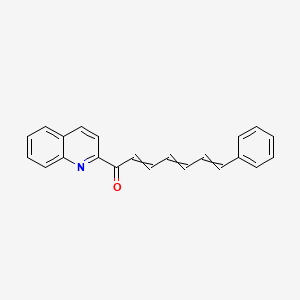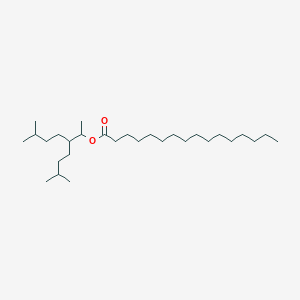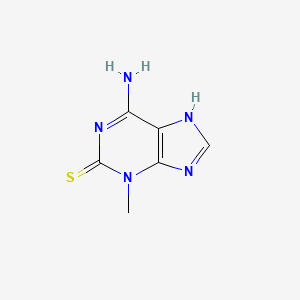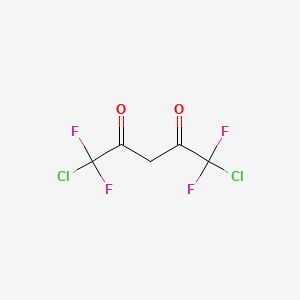
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a phenyl group, a quinoline moiety, and a hepta-2,4,6-trien-1-one backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a phenyl-substituted hepta-2,4,6-trien-1-one precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
化学反应分析
Types of Reactions: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohols, amines.
Substitution: Functionalized phenyl or quinoline derivatives.
科学研究应用
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one has diverse applications in scientific research:
作用机制
The mechanism of action of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Quinoline Derivatives: Compounds like quinoline-2,4-dione and 2-Phenyl-3-benzoylquinoline share structural similarities and exhibit comparable chemical reactivity.
Phenyl-Substituted Trienes: Other phenyl-substituted trienes, such as 1,3,5-triphenylhepta-2,4,6-triene, also display similar chemical properties.
Uniqueness: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one stands out due to its unique combination of a quinoline moiety and a phenyl-substituted hepta-2,4,6-trien-1-one backbone, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
90137-55-6 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC 名称 |
7-phenyl-1-quinolin-2-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C22H17NO/c24-22(21-17-16-19-13-8-9-14-20(19)23-21)15-7-2-1-4-10-18-11-5-3-6-12-18/h1-17H |
InChI 键 |
ACDVGWUDUDQPAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)

![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)


![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)

![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)

![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
